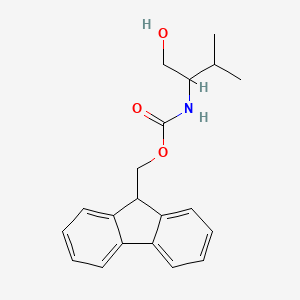
Isoquinoline-3-yl diphenyl methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-3-yl diphenyl methanol is a chemical compound with the molecular formula C22H19NO and a molecular weight of 313.4 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-yl diphenyl methanol typically involves the reaction of isoquinoline derivatives with diphenylmethanol under specific conditions. One common method involves the use of metal catalysts or catalyst-free processes in water . The reaction conditions may vary depending on the desired yield and purity of the product. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free processes and solvent-free reactions, is becoming increasingly popular to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline-3-yl diphenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids or bases, metal catalysts, and oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce isoquinoline derivatives with additional functional groups, while reduction reactions may yield more saturated compounds .
Aplicaciones Científicas De Investigación
Isoquinoline-3-yl diphenyl methanol has several scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anticancer, antimalarial, and antimicrobial agents . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of isoquinoline-3-yl diphenyl methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Isoquinoline-3-yl diphenyl methanol can be compared with other similar compounds, such as quinoline derivatives. Both isoquinoline and quinoline are nitrogen-containing heterocycles with significant biological activities . isoquinoline derivatives often exhibit unique properties due to their distinct structural features . Similar compounds include quinoline, tetrahydroisoquinoline, and various isoquinoline alkaloids .
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.
Propiedades
Fórmula molecular |
C22H19NO |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1,2-dihydroisoquinolin-3-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2 |
Clave InChI |
VHJMCOPLIOUGOE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
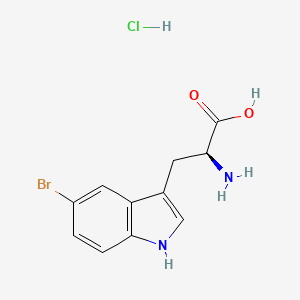

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
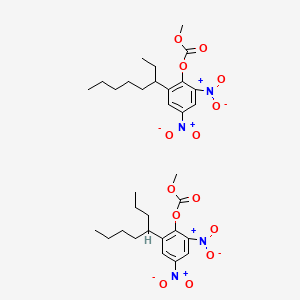
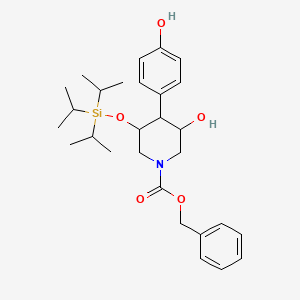
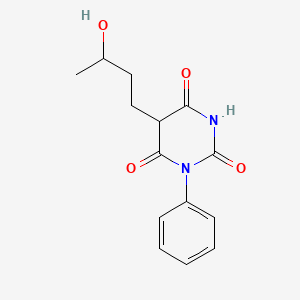
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
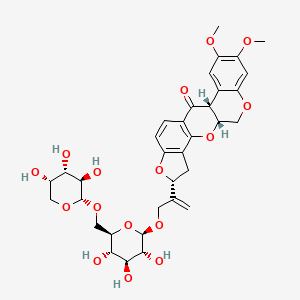
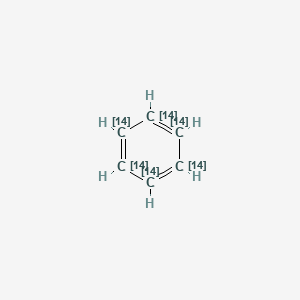
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
